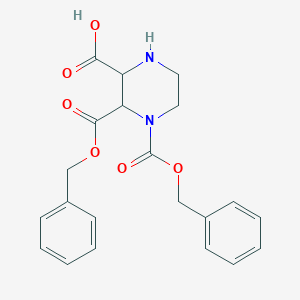

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

描述

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 64172-98-1) is a piperazine derivative with two benzyloxycarbonyl (Cbz) protecting groups and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol . Key properties include a melting point of 222–228°C and applications as an intermediate in synthesizing pharmaceuticals such as antipsychotics and antidepressants. It is characterized by high purity (≥97%) and stability under standard handling conditions, though precautions against skin/eye contact and oxidizing agents are recommended .

属性

IUPAC Name |

3,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c24-19(25)17-18(20(26)28-13-15-7-3-1-4-8-15)23(12-11-22-17)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBABDCBWBCYJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(N1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678781 | |

| Record name | 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370891-25-1 | |

| Record name | 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Protection

The synthesis often begins with a 2-piperazinecarboxylic acid or its salt. This intermediate is converted into N-acyl derivatives by reaction with benzyloxycarbonyl chloride or similar reagents to introduce the benzyloxycarbonyl protective groups on the nitrogen atoms. The protection is crucial to prevent side reactions during further functionalization.

Coupling and Activation

Coupling agents such as HOBt (1-Hydroxybenzotriazole) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to activate the carboxylic acid group for amide bond formation or further substitution.

Reaction Conditions

A representative reaction involves dissolving (S)-4-(Benzyloxycarbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.00 g, 2.70 mmol), HOBt (520 mg, 3.80 mmol), HBTU (1.35 g, 3.60 mmol), and DIPEA (955 µL, 5.50 mmol) in dry DMF (10 mL) under nitrogen atmosphere. After stirring for 10 minutes at room temperature, the nucleophile (e.g., R-1,2,3,4-Tetrahydro-1-naphthylamine, 485 mg, 3.30 mmol) is added, and the mixture is stirred for 18 hours at room temperature. The reaction mixture is then subjected to extraction and purification steps to isolate the intermediate or final product as a white solid.

Comparative Analysis of Preparation Methods

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Protection of piperazine nitrogens | Benzyloxycarbonyl chloride, base | High | Essential for selective functionalization |

| Activation of carboxylic acid | HOBt, HBTU, DIPEA, DMF, N2 atmosphere | Good to excellent | Enables efficient coupling reactions |

| Coupling with amines or other nucleophiles | Room temperature, 18 h stirring | Moderate to high | Prolonged reaction time ensures completion |

| Purification | Extraction with EtOAc, washes with citric acid, NaHCO3, brine; drying over MgSO4 | - | Standard organic workup |

Industrial Scale Considerations

Earlier synthetic routes, such as those involving tert-butylamide intermediates and catalytic hydrogenation to remove protective groups, were found to be complicated and unsuitable for large-scale production. The improved methods focus on direct conversion of 2-piperazinecarboxylic acid derivatives to N-acyl derivatives with benzyloxycarbonyl groups, optimizing yields and simplifying purification to facilitate industrial scalability.

Summary of Research Findings

- The use of benzyloxycarbonyl protective groups on piperazine nitrogens is a standard and effective strategy for selective functionalization.

- Coupling reagents like HOBt and HBTU in DMF under inert atmosphere facilitate efficient amide bond formation.

- Reaction times of approximately 18 hours at room temperature are typical to achieve high conversion.

- The process allows for preparation of both enantiomerically pure and racemic mixtures, depending on starting materials and resolution methods.

- Industrially viable methods avoid cumbersome protection/deprotection steps and focus on direct acylation and coupling reactions.

Data Table: Representative Experimental Procedure

| Parameter | Details |

|---|---|

| Starting Material | (S)-4-(Benzyloxycarbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.00 g, 2.70 mmol) |

| Coupling Reagents | HOBt (520 mg, 3.80 mmol), HBTU (1.35 g, 3.60 mmol), DIPEA (955 µL, 5.50 mmol) |

| Solvent | Dry DMF (10 mL) |

| Atmosphere | Nitrogen |

| Temperature | Room temperature |

| Reaction Time | 18 hours |

| Workup | Extraction with EtOAc, washes with 10% citric acid, saturated NaHCO3, brine; drying over MgSO4 |

| Product Form | White solid intermediate |

化学反应分析

Types of Reactions:

Oxidation: The benzyloxycarbonyl groups can be oxidized to yield carboxyl derivatives.

Reduction: Reduction reactions can selectively target the piperazine ring, modifying its electronic properties.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents like lithium aluminium hydride or catalytic hydrogenation.

Substitution: Utilizing nucleophiles like alkyl halides, with reactions typically occurring under basic or acidic conditions depending on the desired product.

Major Products Formed:

The primary products formed from these reactions can range from piperazine derivatives to compounds with varying degrees of oxidation, reduction, or functional group substitution, tailored for specific applications in research and industry.

科学研究应用

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is utilized in various research domains:

Chemistry: Employed as a key intermediate in the synthesis of complex organic molecules.

Biology: Used to study the interaction of piperazine derivatives with biological macromolecules.

Medicine: Investigated for potential therapeutic properties and as a building block for drug development.

Industry: Applied in the development of new materials with specific electronic and mechanical properties.

作用机制

The mechanism by which 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. Its piperazine ring can bind to various receptors or enzymes, influencing their activity. The benzyloxycarbonyl groups offer steric hindrance, affecting the compound's binding affinity and specificity.

Molecular Targets and Pathways:

Targets include enzymes like proteases and receptors involved in neurotransmission.

Pathways influenced involve signal transduction mechanisms and metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(S)-4-Cbz-piperazine-2-carboxylic Acid (CAS 138812-69-8)

- Molecular Formula : C₁₃H₁₆N₂O₄ (identical to the target compound).

- Key Difference : Stereospecific (S)-configuration at the piperazine ring.

- Purity is comparable at 97% .

N-4-Cbz-2-piperazinecarboxylic Acid (CAS 64172-98-1)

- Molecular Formula : C₁₃H₁₆N₂O₄.

- Impact: Broader utility in non-stereoselective syntheses but reduced specificity in drug development .

Table 1: Stereoisomeric Variants

Substituted Piperazine Derivatives

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS 617677-53-9)

- Molecular Formula : C₂₂H₂₂N₂O₆.

- Key Difference : Benzodioxane substituents instead of benzyloxy groups.

- Impact : Enhanced solubility in polar solvents due to ether linkages. Synthesized via acid-base treatment to remove bis-impurities, yielding high-purity intermediates for complex heterocycles .

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid (CAS 162046-66-4)

- Molecular Formula : C₁₆H₂₂N₂O₄.

- Key Difference : tert-Butoxycarbonyl (Boc) protecting group.

- Impact : Boc groups offer orthogonal protection strategies (acid-labile), enabling sequential deprotection in peptide synthesis. Lower melting point (50°C ) indicates reduced thermal stability compared to Cbz analogs .

Table 2: Substituted Piperazine Derivatives

Trisubstituted Piperazine Derivatives (GA Series)

Compounds such as GA-3 to GA-7 () feature dichlorobenzoyl and tetrahydropyrimidine substituents. For example:

- GA-3 : C₂₄H₂₃Cl₂N₅O₄ (MW 515.11 g/mol, HPLC purity 95.09–97.29%).

- Key Differences : Bulky dichlorobenzoyl groups enhance binding to biological targets (e.g., SARS inhibitors) but reduce aqueous solubility.

- Impact : These derivatives prioritize bioactivity over synthetic versatility, with purity standards comparable to Cbz analogs .

Piperazine-Based Carboxylic Acids with Alternative Scaffolds

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic Acid (CAS 5618-96-2)

Market and Future Prospects

The global market for benzyloxy-protected compounds (e.g., 3,4-bis(benzyloxy)benzoic acid) is projected to grow, driven by demand for pharmaceutical intermediates . Innovations in stereoselective synthesis and greener purification methods (e.g., acid-base treatments ) will enhance the utility of Cbz and related piperazine derivatives.

生物活性

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16N2O4

- Molecular Weight : 264.28 g/mol

- CAS Number : 64172-98-1

The compound features a piperazine core, which is known for its diverse pharmacological properties. The presence of benzyloxycarbonyl groups enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that derivatives of piperazine-2-carboxylic acid exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of this condition.

Inhibition Studies

A study evaluating a series of piperazine derivatives demonstrated that this compound exhibited competitive inhibition against AChE with a Ki value in the low micromolar range. Specifically, the compound's most active analog showed a Ki(AChE) value of approximately 10.18 µM, indicating its potential as a multitarget-directed ligand (MTDL) against Alzheimer's disease .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

- Alzheimer's Disease Models :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

常见问题

Q. What are the optimal synthetic routes for 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid, and how can intermediates be stabilized?

A multi-step synthesis is typically employed, starting with selective protection of the piperazine ring. For example:

- Step 1 : Introduce benzyloxycarbonyl (Cbz) groups via carbamate-forming reactions using benzyl chloroformate under basic conditions (e.g., NaHCO₃).

- Step 2 : Carboxylic acid functionality is preserved or introduced via hydrolysis of nitriles or oxidation of alcohols.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase chromatography to isolate intermediates .

- Stabilization : Protect reactive amines with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry of Cbz groups and piperazine ring conformation. For example, splitting patterns near δ 4.5–5.5 ppm indicate Cbz-OCH₂ protons .

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O-C of benzyl ether) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of Cbz groups) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve diastereomers if present .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic optimization?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study intramolecular hydrogen bonding between the carboxylic acid and carbamate groups, which affects solubility .

- NBO Analysis : Evaluate charge distribution to identify nucleophilic sites (e.g., piperazine nitrogen) for regioselective functionalization .

- HOMO-LUMO Gaps : Calculate energy gaps (~4–5 eV) to predict redox behavior and stability under reaction conditions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Vibrational Modes : Compare experimental IR/Raman spectra with DFT-simulated frequencies. Discrepancies >20 cm⁻¹ suggest solvent effects or anharmonicity, requiring implicit solvation models (e.g., PCM) in simulations .

- Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to refine NMR chemical shift predictions, especially for diastereotopic protons in the piperazine ring .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

- Substituent Variation : Replace Cbz groups with acetyl or sulfonamide moieties to modulate lipophilicity and target binding (e.g., protease inhibition) .

- Crystallographic Data : Co-crystallize derivatives with biological targets (e.g., SARS-CoV-2 Mpro) to identify key interactions (e.g., hydrogen bonds with catalytic dyad residues) .

- In Silico Screening : Dock derivatives into target active sites using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .

Q. What methodologies enable high-throughput synthesis of piperazine-based combinatorial libraries?

- Solid-Phase Synthesis : Anchor the piperazine scaffold to Wang resin via its carboxylic acid group. Perform split-and-pool reactions with diverse sulfonyl chlorides and amines to generate >160 analogs .

- Quality Control : Use LC-MS to monitor reaction progress and ensure >80% purity across library members .

Methodological Notes

- Contradictions in Data : Cross-validate computational predictions with experimental results (e.g., adjust DFT functionals if HOMO-LUMO gaps mismatch electrochemical data) .

- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylic acid functionalization to enforce enantiopurity .

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to prioritize derivatives with IC50 > 100 µM for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。